Glycine, N-benzoyl-N-(phenylmethyl)-

Lipophilicity LogP Drug Design

Glycine, N-benzoyl-N-(phenylmethyl)- (CAS 201405-92-7), also systematically named N-benzoyl-N-benzylglycine, is a synthetic, dual-substituted N-acyl-N-alkyl glycine derivative. It possesses a molecular formula of C₁₆H₁₅NO₃, a molecular weight of 269.29 g/mol, a computed XLogP3-AA of 2.5, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 201405-92-7
Cat. No. B6614342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-benzoyl-N-(phenylmethyl)-
CAS201405-92-7
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC(=O)O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c18-15(19)12-17(11-13-7-3-1-4-8-13)16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)
InChIKeyQPNKLVJFIIBRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-benzoyl-N-(phenylmethyl)- Procurement: Physicochemical Baseline and Compound Identity


Glycine, N-benzoyl-N-(phenylmethyl)- (CAS 201405-92-7), also systematically named N-benzoyl-N-benzylglycine, is a synthetic, dual-substituted N-acyl-N-alkyl glycine derivative . It possesses a molecular formula of C₁₆H₁₅NO₃, a molecular weight of 269.29 g/mol, a computed XLogP3-AA of 2.5, one hydrogen bond donor, and three hydrogen bond acceptors . The compound functions as a hybrid structure combining both a benzoyl (N-acyl) and a benzyl (N-alkyl) moiety on the glycine scaffold, distinguishing it from mono-substituted analogs like hippuric acid (N-benzoylglycine) or N-benzylglycine .

Why Generic Substitution of Glycine, N-benzoyl-N-(phenylmethyl)- is Not Trivial


Substitution of Glycine, N-benzoyl-N-(phenylmethyl)- with a mono-substituted glycine analog is not chemically or pharmacologically equivalent due to its hybrid structure, which profoundly alters key physicochemical and conformational properties . The presence of both N-benzoyl and N-benzyl substituents significantly increases lipophilicity (LogP of approximately 2.41–2.5) compared to hippuric acid (LogP ~0.3) or N-benzylglycine (LogP ~1.4) . In aldose reductase inhibitor (ARI) research, structure-activity relationship (SAR) analyses demonstrate that N-alkyl or N-aryl substitution on the N-benzoylglycine scaffold can dramatically enhance inhibitory potency by orders of magnitude, a class-level effect that a simple N-benzoylglycine cannot achieve . Thus, interchangeable use in synthesis or pharmacological studies risks a complete loss of intended lipophilicity-driven pharmacokinetics or target engagement.

Quantitative Differentiation of Glycine, N-benzoyl-N-(phenylmethyl)- Against Closest Analogs


Superior Lipophilicity (LogP) Versus Hippuric Acid and N-Benzylglycine

Glycine, N-benzoyl-N-(phenylmethyl)- exhibits significantly higher computed lipophilicity compared to its mono-substituted analogs, a critical determinant for membrane permeability and CNS penetration . Its XLogP3-AA is 2.5, and a separate database lists its LogP as 2.4136 . In contrast, hippuric acid (N-benzoylglycine) has a reported LogP of approximately 0.3-0.5, and N-benzylglycine has a reported LogP of approximately 1.4-1.41 . This represents a 5- to 8-fold increase in the partition coefficient relative to the parent hippuric acid core, indicating a much higher affinity for lipid phases.

Lipophilicity LogP Drug Design

Increased Conformational Flexibility via Higher Rotatable Bond Count

The target compound possesses five rotatable bonds compared to three for both hippuric acid and N-benzylglycine, as computed and indexed by PubChem . This increased molecular flexibility allows for a larger conformational ensemble, which is a critical parameter for binding to biological targets or for separation in analytical methods. Pharmacologically, while excessive flexibility can incur an entropic penalty, the presence of two rigid aromatic rings alongside these rotatable bonds is a structural feature exploited in N-benzoyl-N-phenylglycine series to achieve potent enzyme inhibition .

Conformational Analysis Molecular Flexibility Drug-Receptor Binding

Class-Level Potentiation of Aldose Reductase Inhibitory Activity Over N-Benzoylglycine

Quantitative structure-activity relationship (SAR) analysis of N-benzoyl amino acid aldose reductase inhibitors demonstrates a clear class-level effect: N-alkyl or N-aryl substitution on the N-benzoylglycine scaffold dramatically potentiates inhibitory activity . The parent N-benzoylglycine series (series 6) produces only 50% inhibition at concentrations exceeding 100 µM. In stark contrast, the N-benzoyl-N-phenylglycine series (series 8), a direct structural analog of the target compound, exhibits IC₅₀ values in the range of 0.1–10 µM. This represents an increase in potency by a factor of at least 10 to 1000. The N-benzoyl-N-benzylglycine structure, combining an N-benzyl substituent with the N-benzoyl core, is positioned within this potentiated class, offering a clear conceptual advantage over the unsubstituted N-benzoylglycine baseline.

Aldose Reductase Enzyme Inhibition SAR

Validated Research and Industrial Application Scenarios for Glycine, N-benzoyl-N-(phenylmethyl)-


Design and Synthesis of CNS-Penetrant Chemical Probes

Leveraging its enhanced lipophilicity (LogP ~2.5) over simpler glycine conjugates, Glycine, N-benzoyl-N-(phenylmethyl)- serves as a superior starting fragment or intermediate for designing chemical probes intended for passive blood-brain barrier (BBB) penetration. Its computed properties align with CNS drug-like space, making it a more suitable procurement choice than polar analogs like hippuric acid (LogP ~0.3) for such applications .

Control Compound for Conformational and QSAR Studies in Enzyme Inhibition

The compound, possessing five rotatable bonds and a hybrid N-acyl/N-alkyl substituent pattern, is an ideal tool for quantitative structure-activity relationship (QSAR) and conformational analysis studies. It can investigate the role of conformational flexibility and hydrophobic bulk in target binding, as established by class-level SAR in aldose reductase research. Its selection over rigid or mono-substituted analogs is critical to accurately probe these pharmacophore dimensions .

Asymmetric Synthesis Starting Material for Stereochemical Investigations

Glycine, N-benzoyl-N-(phenylmethyl)- has been a key target product in published methodologies for the benzylation of chiral N-acylglycine esters, making it a compound of interest in the study of diastereoselective syntheses. Researchers aiming to reproduce or build upon these stereochemical alkylation protocols would need to procure this specific compound as a reference standard, where substitution with a generic glycine derivative is chemically meaningless .

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